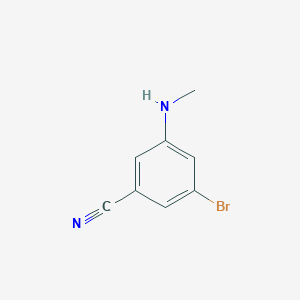

3-Bromo-5-(methylamino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-(methylamino)benzonitrile is a chemical compound with the molecular formula C8H7BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a methylamino group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methylamino)benzonitrile typically involves the bromination of 5-(methylamino)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methylamino)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

3-Bromo-5-(methylamino)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylamino)benzonitrile involves its interaction with specific molecular targets. The bromine and methylamino groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methylamino-benzonitrile: Similar in structure but with different substitution patterns.

3-Bromo-4-(methylamino)benzonitrile: Another isomer with the methylamino group at a different position.

3-Bromo-5-(ethylamino)benzonitrile: Similar compound with an ethylamino group instead of a methylamino group.

Uniqueness

3-Bromo-5-(methylamino)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Biological Activity

3-Bromo-5-(methylamino)benzonitrile is an organic compound that has garnered attention for its potential biological activities. With the chemical formula C8H7BrN2, this compound is characterized by a bromine atom and a methylamino group attached to a benzonitrile structure. Its unique molecular configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structure

The compound features:

- A bromine atom at the 3-position.

- A methylamino group at the 5-position.

- A nitrile functional group attached to the benzene ring.

Molecular Formula

- Molecular Formula : C8H7BrN2

- Molecular Weight : Approximately 215.06 g/mol

Physical Properties

- Melting Point : Data not available in the search results.

- Solubility : Generally soluble in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the bromine and methylamino groups can significantly influence its binding affinity and selectivity towards various biological targets.

Anticancer Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown inhibitory effects on cell growth in breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating their potency against these cancer types .

Enzyme Inhibition

Research has demonstrated that certain analogs can inhibit key enzymes involved in cancer progression, such as VEGFR-2, which is crucial for tumor angiogenesis. The IC50 values for these inhibitors are reported to be low, suggesting strong efficacy .

Neuropharmacological Effects

There is ongoing research into the neuropharmacological effects of this compound, particularly regarding its potential use in treating neurological disorders. The methylamino group may enhance its ability to cross the blood-brain barrier, thereby increasing its therapeutic potential in neurodegenerative diseases.

Study on Anticancer Properties

A notable study focused on synthesizing various derivatives based on the benzonitrile scaffold, including this compound. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing promising results for further development as anticancer agents .

Enzyme Interaction Studies

Another study explored the interaction of this compound with specific enzymes related to cancer metabolism. The results indicated that this compound could modulate enzyme activity, leading to altered metabolic pathways in cancer cells .

Data Table: Biological Activity Comparison

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | VEGFR-2 inhibition |

| Analog Compound A | A-549 | TBD | Enzyme inhibition |

| Analog Compound B | MCF-7 | TBD | Apoptosis induction |

Note: TBD indicates that specific values were not available from the sources reviewed.

Properties

CAS No. |

644982-56-9 |

|---|---|

Molecular Formula |

C8H7BrN2 |

Molecular Weight |

211.06 g/mol |

IUPAC Name |

3-bromo-5-(methylamino)benzonitrile |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3 |

InChI Key |

QDEPCRANUYFKRR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=CC(=C1)C#N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.